molecular formula C11H20N6O9P2 B12307690 azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

Cat. No.: B12307690
M. Wt: 442.26 g/mol
InChI Key: XLRFQRWTKMBUNH-UHFFFAOYSA-N
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Description

Azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the addition of the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

Azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Plays a role in cellular processes and is studied for its potential in genetic research and biotechnology.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways within biological systems. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Properties

Molecular Formula

C11H20N6O9P2

Molecular Weight

442.26 g/mol

IUPAC Name

azane;[5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C11H17N5O9P2.H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3

InChI Key

XLRFQRWTKMBUNH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N

Origin of Product

United States

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